Cas no 78018-27-6 (21-(acetyloxy)-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1~2,5~.0~1,13~.0~3,8~.0~8,12~.0~16,20~]docos-4-yl 2-methylbutanoate (non-preferred name))

21-(acetyloxy)-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1~2,5~.0~1,13~.0~3,8~.0~8,12~.0~16,20~]docos-4-yl 2-methylbutanoate (non-preferred name) structure
78018-27-6 structure
Product Name:21-(acetyloxy)-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1~2,5~.0~1,13~.0~3,8~.0~8,12~.0~16,20~]docos-4-yl 2-methylbutanoate (non-preferred name)
CAS-nummer:78018-27-6
MF:C31H47NO9
MW:577.706190347672
CID:1790448
PubChem ID:157145
Update Time:2025-04-21

21-(acetyloxy)-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1~2,5~.0~1,13~.0~3,8~.0~8,12~.0~16,20~]docos-4-yl 2-methylbutanoate (non-preferred name) Chemische en fysische eigenschappen

Naam en identificatie

    • 21-(acetyloxy)-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1~2,5~.0~1,13~.0~3,8~.0~8,12~.0~16,20~]docos-4-yl 2-methylbutanoate (non-preferred name)
    • AC1L4HGN
    • Glaucenine
    • Aconitane-6,10,14-triol, 20-ethyl-1,16-dimethoxy-4-methyl-7,8-(methylenebis(oxy))-, 6-acetate 14-((2S)-2-methylbutanoate), (1alpha,6beta,14alpha,16beta)-
    • 78018-27-6
    • Inchi: 1S/C31H47NO9/c1-8-16(3)25(34)41-21-18-12-28(35)22(21)29(13-19(18)36-6)31(39-15-38-29)24(40-17(4)33)23-27(5)11-10-20(37-7)30(23,28)26(31)32(9-2)14-27/h16,18-24,26,35H,8-15H2,1-7H3
    • InChI-sleutel: LCGCCJQUIPIHIB-UHFFFAOYSA-N
    • LACHT: CCC(C(OC1C2C34C5(C6N(CC7(C(C6(C(OC)CC7)C2(O)CC1C(OC)C3)C5OC(=O)C)C)CC)OCO4)=O)C

Berekende eigenschappen

  • Exacte massa: 577.32508208g/mol
  • Monoisotopische massa: 577.32508208g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1130
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 113Ų
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